5-Acetyl-2-(m-tolyl)-1H-1,2,4-triazol-3(2H)-one 5-Acetyl-2-(m-tolyl)-1H-1,2,4-triazol-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15869535
InChI: InChI=1S/C11H11N3O2/c1-7-4-3-5-9(6-7)14-11(16)12-10(13-14)8(2)15/h3-6H,1-2H3,(H,12,13,16)
SMILES:
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol

5-Acetyl-2-(m-tolyl)-1H-1,2,4-triazol-3(2H)-one

CAS No.:

Cat. No.: VC15869535

Molecular Formula: C11H11N3O2

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

5-Acetyl-2-(m-tolyl)-1H-1,2,4-triazol-3(2H)-one -

Specification

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
IUPAC Name 5-acetyl-2-(3-methylphenyl)-4H-1,2,4-triazol-3-one
Standard InChI InChI=1S/C11H11N3O2/c1-7-4-3-5-9(6-7)14-11(16)12-10(13-14)8(2)15/h3-6H,1-2H3,(H,12,13,16)
Standard InChI Key IFXPGABUJLTNAD-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)N2C(=O)NC(=N2)C(=O)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

5-Acetyl-2-(m-tolyl)-1H-1,2,4-triazol-3(2H)-one (IUPAC name: 5-acetyl-2-(3-methylphenyl)-4H-1,2,4-triazol-3-one) features a 1,2,4-triazole ring system, a five-membered aromatic heterocycle containing three nitrogen atoms. The acetyl group (-COCH₃) at position 5 and the m-tolyl group (3-methylphenyl) at position 2 contribute to its steric and electronic properties. The molecular formula is C₁₁H₁₁N₃O₂, with a molecular weight of 217.23 g/mol .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into its structure. The ¹H NMR spectrum reveals signals corresponding to the m-tolyl group’s aromatic protons (δ 7.14–7.64 ppm) and the methyl group (δ 2.21–2.41 ppm) . The acetyl group’s carbonyl stretch appears at 1652 cm⁻¹ in IR spectra, while the triazole ring’s C=N vibrations occur near 1600 cm⁻¹ .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves multi-step reactions starting with the formation of the triazole core. A representative method includes:

  • Condensation: Reaction of hydrazine derivatives with carbonyl compounds to form intermediate hydrazones.

  • Cyclization: Treatment with phosphoryl chloride (POCl₃) or similar agents to cyclize intermediates into the triazole ring .

  • Functionalization: Introduction of the acetyl and m-tolyl groups via nucleophilic substitution or Friedel-Crafts acylation .

For example, a related triazole derivative, 3,5-disubstituted-6-methyl-1,2,4-triazole, was synthesized in 85% yield through cyclization of 4-amino-5-substituted-amino-1,2,4-triazoles, as confirmed by ¹³C NMR and mass spectrometry .

Purification and Yield

Crystallization from solvents like dioxane or ethanol yields pure product, with melting points ranging from 174–176°C . High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) ensure purity, critical for pharmacological applications .

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Molecular Weight217.23 g/mol
Melting Point174–176°C
SolubilityModerate in polar solvents
LogP (Partition Coefficient)~2.1 (estimated)

The compound’s moderate solubility in dimethyl sulfoxide (DMSO) and methanol facilitates in vitro biological testing .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound’s triazole core may inhibit enzymes like cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), as seen in related derivatives. For instance, 1,2,4-triazolo[4,3-b]triazines show COX-2 inhibition comparable to Indomethacin (IC₅₀: 0.8 µM vs. 1.2 µM) .

Hazard CategoryGHS ClassificationSource
Skin IrritationCategory 2 (H315)
Eye IrritationCategory 2A (H319)
Respiratory IrritationCategory 3 (H335)

Personal protective equipment (PPE) including gloves and goggles is mandatory during handling .

Comparative Analysis with Related Compounds

Structural and Functional Comparisons

CompoundKey SubstitutionsBiological Activity
5-Acetyl-1H-1,2,4-triazoleAcetyl at position 5Moderate antimicrobial
3-Methyl-1H-1,2,4-triazoleMethyl at position 3Antifungal
5-(4-Chlorophenyl)-1H-1,2,4-triazoleChlorophenyl at position 5Enzyme inhibition

The m-tolyl group in 5-Acetyl-2-(m-tolyl)-1H-1,2,4-triazol-3(2H)-one enhances lipophilicity, potentially improving membrane permeability compared to simpler triazoles .

Applications and Future Directions

Pharmaceutical Development

Preliminary data suggest utility in:

  • Antimicrobial Agents: Optimization of substituents to enhance potency against drug-resistant strains.

  • Anti-inflammatory Drugs: Targeting COX-2 with reduced gastrointestinal toxicity .

Material Science

Triazole derivatives are explored as ligands in metal-organic frameworks (MOFs) for catalytic applications, though this remains underexplored for the title compound .

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